molecular formula C21H25N3O2S2 B2563585 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide CAS No. 1291838-64-6

2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide

Cat. No.: B2563585
CAS No.: 1291838-64-6
M. Wt: 415.57
InChI Key: YRQIOPVEPLDILI-UHFFFAOYSA-N
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Description

This compound is a chemical substance that may have potential applications in scientific research . It’s a versatile material that could be used in drug development and organic synthesis due to its unique structure and properties.


Chemical Reactions Analysis

Again, while specific information on this compound is scarce, related compounds have been studied. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been protodeboronated using a radical approach .

Scientific Research Applications

Dual Inhibitory Activities

The compound has shown promise due to its dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair, making it a potent candidate for anticancer research. Gangjee et al. (2008) highlighted a classical analogue that exhibited significant dual inhibitory potency, suggesting a potential therapeutic application in cancer treatment due to its ability to inhibit key enzymes involved in nucleotide synthesis (Gangjee et al., 2008).

Structural and Crystallographic Studies

Studies on structural derivatives have provided insight into their molecular conformations, helping in the design of more efficient derivatives with enhanced biological activities. Subasri et al. (2016, 2017) investigated the crystal structures of related compounds, revealing their folded conformations which could influence their biological interactions (Subasri et al., 2016); (Subasri et al., 2017).

Antimicrobial Activities

Derivatives of this compound have been synthesized and tested for antimicrobial activities, showing promising results against various bacterial strains. This indicates a potential for developing new antimicrobial agents from this class of compounds, as demonstrated by Abdel-rahman et al. (2002) and Hossan et al. (2012) (Abdel-rahman et al., 2002); (Hossan et al., 2012).

Antitumor Activity

The exploration of antitumor activities has been a significant area of research for these compounds. Hafez and El-Gazzar (2017) synthesized novel derivatives and evaluated their antitumor activity, finding some compounds exhibited potent anticancer activity against various human cancer cell lines, comparable to established chemotherapy agents (Hafez & El-Gazzar, 2017).

Safety and Hazards

One source suggests that the compound may be non-combustible and acutely toxic .

Properties

IUPAC Name

2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-13(2)7-9-22-18(25)12-28-21-23-16-8-10-27-19(16)20(26)24(21)17-11-14(3)5-6-15(17)4/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQIOPVEPLDILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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